Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of carboxylic acids and alcohols in a process known as esterification . For example, the preparation of esters can be achieved by the reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as X-ray diffraction (XRD) and infrared spectrometry . These techniques can provide insights into the geometric structure, interaction energy, and natural bond orbital analysis of the compound .
Chemical Reactions Analysis
Esters, which are similar to the compound , undergo various reactions. They can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Esters can also be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, ethyl cellulose, a semi-synthetic cellulose derivative, is an inert, water-insoluble, hydrophobic polymer . Ethyl ether, another related compound, is considered a flammable liquid with specific target organ toxicity .
Mechanism of Action
Safety and Hazards
Safety and hazards associated with a compound depend on its specific properties. For example, ethyl acetate is considered a flammable liquid and can cause serious eye irritation and drowsiness or dizziness . Ethyl ether is also extremely flammable and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Properties
IUPAC Name |
ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFMNHZRNXPYBG-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(CCC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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